![molecular formula C22H22ClN3O4 B6475754 1-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione CAS No. 2640843-18-9](/img/structure/B6475754.png)
1-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
The compound contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with two carbonyl groups and a nitrogen . This structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine-2,5-diones are often synthesized via cyclocondensations of dicarboxylic acids with properly substituted amines .Molecular Structure Analysis
The compound also contains a piperidine ring and a chloropyridine group, both of which can have significant impacts on the compound’s properties and biological activity. The orientation and stereochemistry of these groups can lead to different biological profiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents and their positions on the rings. Factors such as polarity, solubility, and stability would be influenced by these groups .Scientific Research Applications
- Anticancer Agents : Researchers explore derivatives of this compound as potential anticancer agents. By modifying its structure, they aim to enhance its selectivity and efficacy against cancer cells .
- Targeted Therapies : The boronic acid moiety allows for specific interactions with proteasomes, making it valuable in targeted therapies for diseases like multiple myeloma .
- Cross-Coupling Reactions : 4-Chloropyridine-3-boronic acid serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions. These reactions enable the construction of complex organic molecules, including pharmaceutical intermediates .
- Boron-Containing Polymers : Incorporating boronic acid groups into polymers can lead to materials with unique properties, such as self-healing behavior or responsive drug delivery systems .
- Metal Complexes : Researchers investigate the coordination chemistry of this compound with various metals. These complexes may have applications in catalysis, sensing, and materials science .
- Proteasome Inhibition : The boronic acid group’s interaction with proteasomes is relevant for understanding protein degradation pathways and developing proteasome inhibitors .
- Enzyme Inhibition : Researchers explore its potential as an enzyme inhibitor, particularly in proteolytic enzymes involved in disease processes .
- Synthetic Routes : 4-Chloropyridine-3-boronic acid serves as an intermediate in the synthesis of other compounds. Its versatility allows access to diverse chemical scaffolds .
Medicinal Chemistry and Drug Discovery
Organic Synthesis
Materials Science
Coordination Chemistry
Biological Studies
Pharmaceutical Intermediates
Mechanism of Action
Mode of Action
The compound interacts with its targets by inhibiting their activity . The pyrrolidine-2,5-dione scaffold in the compound contributes to its mode of action. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The compound’s pyrrolidine-2,5-dione scaffold is known to efficiently explore the pharmacophore space due to sp3-hybridization, which may influence its bioavailability .
properties
IUPAC Name |
1-[4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c23-18-13-24-10-7-19(18)30-14-15-8-11-25(12-9-15)22(29)16-1-3-17(4-2-16)26-20(27)5-6-21(26)28/h1-4,7,10,13,15H,5-6,8-9,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGAUJOJXLZIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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